molecular formula C9H10ClN3O6 B2495700 2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride CAS No. 2228110-26-5

2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride

Cat. No.: B2495700
CAS No.: 2228110-26-5
M. Wt: 291.64
InChI Key: RGCIPJSHOKSIFE-UHFFFAOYSA-N
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Description

2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H9N3O6·HCl It is a derivative of propanoic acid, featuring an amino group and a dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride typically involves the nitration of a suitable precursor, followed by amination and subsequent acidification to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing automated systems to maintain consistent reaction conditions. The final product is then purified through crystallization or other separation techniques to achieve the required purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of substituted phenylpropanoic acids.

Scientific Research Applications

2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
  • 2-Amino-3-(2,4-dinitrophenyl)propanoic acid hydrochloride
  • 2-Amino-3-(3,4-dinitrophenyl)propanoic acid hydrochloride

Uniqueness

2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and potential applications. The presence of both amino and dinitrophenyl groups provides a versatile platform for further chemical modifications and functionalization.

Properties

IUPAC Name

2-amino-3-(3,5-dinitrophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O6.ClH/c10-8(9(13)14)3-5-1-6(11(15)16)4-7(2-5)12(17)18;/h1-2,4,8H,3,10H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCIPJSHOKSIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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